molecular formula C13H11N3O4S2 B4183901 N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4183901
M. Wt: 337.4 g/mol
InChI Key: GIPDYZOMWUQQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, an isoxazole ring, and a methylsulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The isoxazole ring is often formed via the reaction of hydroxylamine with a β-keto ester. The final step involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the benzothiazole or isoxazole rings.

Scientific Research Applications

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole and isoxazole rings can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole, share some chemical properties and biological activities.

    Isoxazole derivatives: Compounds like 3-isoxazolecarboxylic acid have similar isoxazole rings and can undergo similar chemical reactions.

    Methylsulfonyl compounds: Compounds containing the methylsulfonyl group, such as methylsulfonylmethane (MSM), exhibit similar solubility and reactivity.

Uniqueness

What sets N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE apart is the combination of these three functional groups in a single molecule, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-7-5-10(16-20-7)12(17)15-13-14-9-4-3-8(22(2,18)19)6-11(9)21-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPDYZOMWUQQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.